molecular formula C12H15N5 B12771416 5H-s-Triazolo(4,3-a)(1,4)diazepine, 6,7,8,9-tetrahydro-8-methyl-3-(4-pyridinyl)- CAS No. 124963-18-4

5H-s-Triazolo(4,3-a)(1,4)diazepine, 6,7,8,9-tetrahydro-8-methyl-3-(4-pyridinyl)-

Cat. No.: B12771416
CAS No.: 124963-18-4
M. Wt: 229.28 g/mol
InChI Key: NMZORDZOUYGQES-UHFFFAOYSA-N
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Description

5H-s-Triazolo(4,3-a)(1,4)diazepine, 6,7,8,9-tetrahydro-8-methyl-3-(4-pyridinyl)- is a heterocyclic compound that belongs to the class of triazolodiazepines This compound is characterized by a fused ring system that includes a triazole ring and a diazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-s-Triazolo(4,3-a)(1,4)diazepine, 6,7,8,9-tetrahydro-8-methyl-3-(4-pyridinyl)- typically involves the cyclization of appropriate precursors. One common method involves the cyclization of 1-hydrazinyl-3,3-dimethyl-3,4-tetrahydro-5H-benzo[c]azepine with ethyl orthoformate, followed by reaction with acetic acid . Another approach includes the use of thioesters and hydrazine hydrate under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5H-s-Triazolo(4,3-a)(1,4)diazepine, 6,7,8,9-tetrahydro-8-methyl-3-(4-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, ethyl orthoformate, and acetic acid . Reaction conditions typically involve heating under reflux and using solvents like methanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, cyclization reactions can yield various substituted triazolodiazepines .

Scientific Research Applications

5H-s-Triazolo(4,3-a)(1,4)diazepine, 6,7,8,9-tetrahydro-8-methyl-3-(4-pyridinyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 5H-s-Triazolo(4,3-a)(1,4)diazepine, 6,7,8,9-tetrahydro-8-methyl-3-(4-pyridinyl)- involves its interaction with specific molecular targets in the body. These targets may include receptors in the central nervous system, where the compound can exert sedative and anxiolytic effects . The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-s-Triazolo(4,3-a)(1,4)diazepine, 6,7,8,9-tetrahydro-8-methyl-3-(4-pyridinyl)- is unique due to its specific structural features and potential pharmacological applications. Its fused ring system and the presence of a pyridinyl group contribute to its distinct chemical and biological properties .

Properties

CAS No.

124963-18-4

Molecular Formula

C12H15N5

Molecular Weight

229.28 g/mol

IUPAC Name

8-methyl-3-pyridin-4-yl-5,6,7,9-tetrahydro-[1,2,4]triazolo[4,3-a][1,4]diazepine

InChI

InChI=1S/C12H15N5/c1-16-7-2-8-17-11(9-16)14-15-12(17)10-3-5-13-6-4-10/h3-6H,2,7-9H2,1H3

InChI Key

NMZORDZOUYGQES-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN2C(=NN=C2C3=CC=NC=C3)C1

Origin of Product

United States

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